molecular formula C8H6N4OS B8453335 Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1-methyl- CAS No. 150892-74-3

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1-methyl-

Cat. No. B8453335
CAS RN: 150892-74-3
M. Wt: 206.23 g/mol
InChI Key: BJRGPHUGHNOFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1-methyl- is a useful research compound. Its molecular formula is C8H6N4OS and its molecular weight is 206.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

150892-74-3

Product Name

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1-methyl-

Molecular Formula

C8H6N4OS

Molecular Weight

206.23 g/mol

IUPAC Name

6-methyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C8H6N4OS/c1-11-6-5(4-9-11)7(13)12-2-3-14-8(12)10-6/h2-4H,1H3

InChI Key

BJRGPHUGHNOFHY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=O)N3C=CSC3=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 8 ml of phosphorus oxychloride was dissolved 2.00 g (11.9 mmol) of 5-oxo-5H-thiazolo[3,2-a]pyrimidine [Zh. Org. Khim., 11, 2200 (1975)], and 1.13 ml of dimethylformamide was added dropwise to the solution with stirring under ice-cooling. Then, the reaction mixture was heated under reflux for 30 minutes. After concentration of the reaction mixture to dryness under reduced pressure, the oily residue was dissolved in 60 ml of ethanol under ice-cooling. To the solution were added 10 ml of triethylamine and 2.52 ml (47.6 mmol) of methylhydrazine, followed by heating under reflux for 3 hours. After evaporation of the solvent, the residue was subjected to partition between chloroform and water, and the chloroform layer was concentrated to dryness under reduced pressure. The residue was subjected to silica gel column chromatography and eluted with chloroform to give 1.74 g (71%) of Compound 51. The compound was recrystallized from dimethylformamide/water for purification.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
71%

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